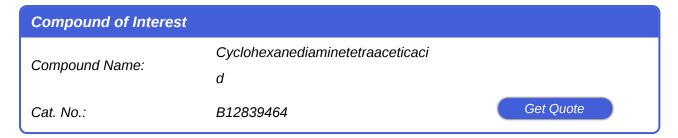


Structure and synthesis of Cyclohexanediaminetetraacetic acid

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An In-depth Technical Guide to the Structure and Synthesis of Cyclohexanediaminetetraacetic Acid (CDTA)

Introduction

Cyclohexanediaminetetraacetic acid (CDTA), also known as 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, is a powerful aminopolycarboxylic acid chelating agent. Structurally similar to the more commonly known ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring backbone which imparts greater pre-organization and lipophilicity, leading to the formation of more stable metal complexes.[1] This enhanced stability makes CDTA a valuable tool in a variety of scientific and industrial applications, including analytical chemistry, water treatment, and as a component in the development of therapeutic agents. This guide provides a detailed overview of the structure of CDTA and a comprehensive protocol for its synthesis and purification.

Structure and Properties of Cyclohexanediaminetetraacetic Acid

CDTA is a white crystalline powder.[2] The core of the CDTA molecule is a 1,2-diaminocyclohexane ring. Each of the two nitrogen atoms of the diamine is bonded to two carboxymethyl groups (-CH₂COOH), resulting in a total of four carboxylic acid functionalities. These nitrogen and oxygen atoms act as ligand sites for the chelation of metal ions.



The cyclohexane ring can exist in different stereoisomeric forms. The most common isomer is trans-1,2-diaminocyclohexane, where the two amino groups are on opposite sides of the ring. Consequently, trans-CDTA is the most frequently synthesized and utilized form of this chelating agent.[3]

Table 1: Physicochemical Properties of Cyclohexanediaminetetraacetic Acid

Property	Value	References
IUPAC Name	2-[[2- [bis(carboxymethyl)amino]cycl ohexyl]- (carboxymethyl)amino]acetic acid	[1]
Synonyms	CDTA, CyDTA, 1,2- Cyclohexylenedinitrilotetraaceti c acid	[4][5]
CAS Number	482-54-2	[6]
Molecular Formula	C14H22N2O8	[6]
Molecular Weight	346.33 g/mol	[6]
Appearance	White to off-white crystalline powder	[2][4]
Melting Point	213-216 °C (decomposes)	[4]
Solubility	Slightly soluble in water. Soluble in 1N sodium hydroxide and alkali solutions. Insoluble in most common organic solvents.	[7]

Synthesis of Cyclohexanediaminetetraacetic Acid

The primary route for the synthesis of CDTA is the carboxymethylation of 1,2diaminocyclohexane using chloroacetic acid in an alkaline medium. This reaction is a



nucleophilic substitution where the nitrogen atoms of the diamine displace the chloride from chloroacetic acid.

Experimental Protocol: Synthesis

This protocol details the synthesis of CDTA from rac-1,2-diaminocyclohexane and chloroacetic acid.

Materials:

- Chloroacetic acid (85 g)
- Deionized (DI) water (200 g)
- 10% aqueous solution of Tetramethylammonium hydroxide (135 g)
- rac-1,2-diaminocyclohexane (26 g)
- Concentrated hydrochloric acid (approx. 100 g)

Equipment:

- Reaction vessel with ports for a thermometer, condensing column with a reflex cap, and a graduated liquid dropping column with a stopcock.
- Stirrer
- Cooling bath (ice-water)

Procedure:

- Charge the reaction vessel with 85 g of chloroacetic acid and dissolve it in 200 g of DI water.
- Cool the solution to 0°C using an ice-water bath.
- Slowly add 135 g of a 10% aqueous solution of tetramethylammonium hydroxide to neutralize the chloroacetic acid. Maintain the temperature below 10°C during this addition.
- Add 26 g of 1,2-diaminocyclohexane to the reaction mixture.



- Heat the mixture to 100°C and stir for 1 hour.
- After 1 hour, cool the reaction mixture to room temperature. The resulting solution contains
 the crude CDTA salt.

Synthesis Workflow



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Caption: Synthesis workflow for CDTA.

Quantitative Synthesis Data

The following table summarizes the quantitative parameters for the synthesis of CDTA. While the detailed protocol provided does not state a final yield, a similar synthesis of CDTA derivatives reports a routine yield of 82%.[8]

Table 2: Summary of CDTA Synthesis Parameters

Reactant/Parameter	Value/Condition	Molar Ratio (approx.)
1,2-Diaminocyclohexane	26 g	1
Chloroacetic Acid	85 g	4
Reaction Temperature	100 °C	N/A
Reaction Time	1 hour	N/A
Reported Yield*	~82%	N/A

^{*}Yield reported for a similar synthesis process.[8]

Purification of Cyclohexanediaminetetraacetic Acid



The crude product from the synthesis requires purification to remove unreacted starting materials and byproducts. The purification process involves a series of pH adjustments to first precipitate the crude CDTA, followed by redissolution and recrystallization to obtain the pure compound.

Experimental Protocol: Purification

This protocol describes the purification of the crude CDTA solution obtained from the synthesis step.

Materials:

- Crude CDTA solution
- Concentrated hydrochloric acid (~100 g)
- 30% aqueous ammonium hydroxide
- 18.5% hydrochloric acid
- 5% hydrochloric acid

Equipment:

- Beaker or vessel
- Stirrer
- Filtration apparatus

Procedure:

- Initial Precipitation:
 - Slowly acidify the crude CDTA solution with concentrated hydrochloric acid to a pH of 3. A cloudy solution will form.
 - Stir the cloudy solution for 5 to 10 minutes.



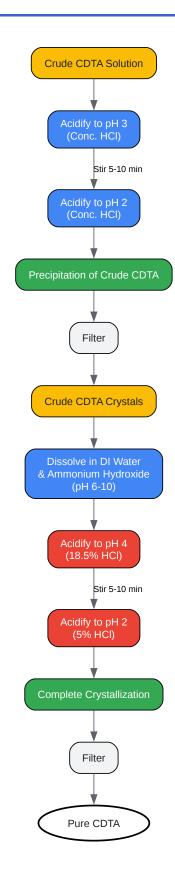
- Continue to slowly add concentrated hydrochloric acid dropwise until a pH of 2 is reached, at which point a precipitate will form.
- Filter the mixture to recover the crude 1,2-diaminocyclohexane tetraacetic acid crystals.

Recrystallization:

- Take a portion of the crude CDTA crystals (e.g., 39.9 g) and dissolve them in 100 ml of DI water in a separate vessel.
- While stirring constantly, add 30% aqueous ammonium hydroxide until all the CDTA crystals dissolve, forming a clear solution with a pH between 6 and 10.
- Slowly add 18.5% hydrochloric acid dropwise until a pH of 4 is reached. The CDTA will begin to recrystallize, forming a cloudy solution.
- Stir the mixture for 5 to 10 minutes.
- Continue to slowly add 5% hydrochloric acid dropwise until a pH of 2 is reached to ensure complete crystallization.
- Filter the mixture to recover the purified CDTA.

Purification Workflow





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Caption: Purification workflow for CDTA.



Conclusion

This technical guide provides a comprehensive overview of the structure and a detailed methodology for the synthesis of Cyclohexanediaminetetraacetic acid. The provided experimental protocols for synthesis and purification, along with the workflow diagrams and quantitative data, offer a valuable resource for researchers and professionals in drug development and other scientific fields. The robust chelating properties of CDTA, stemming from its unique structure, continue to make it a compound of significant interest for a wide range of applications.

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